molecular formula C12H10O4 B085884 Quinhydrone CAS No. 106-34-3

Quinhydrone

Cat. No. B085884
CAS RN: 106-34-3
M. Wt: 218.2 g/mol
InChI Key: BDJXVNRFAQSMAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Quinhydrone and its derivatives has been a topic of considerable interest. The synthesis techniques for quinazolines, closely related to Quinhydrone, have evolved over time to include eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These methodologies aim at enhancing yield and simplifying procedures while minimizing environmental impact (Faisal & Saeed, 2021).

Molecular Structure Analysis

While specific analyses on Quinhydrone's molecular structure are not directly cited, the structure of quinazolines and similar compounds has been extensively studied. These investigations often involve advanced techniques such as NMR spectroscopy, mass spectroscopy, and chromatography to determine structural details and purity, providing insights into the molecular complexity and stability of such compounds (Alnajjar & Kawafi, 2022).

Chemical Reactions and Properties

Quinhydrone participates in a variety of chemical reactions, primarily due to its dual nature as both a hydrogen donor and acceptor, which makes it a versatile compound in redox reactions. The synthesis and reactivity of quinazoline 3-oxides, for example, highlight the reactivity of similar compounds as intermediates in the synthesis of analogues and ring-expanded derivatives, pointing towards the reactive versatility of Quinhydrone in chemical transformations (Mphahlele, 2022).

Physical Properties Analysis

Quinhydrone's physical properties, such as solubility, melting point, and crystalline structure, play crucial roles in its applications in chemical sensors and electrochemical cells. Although not directly addressed in the literature reviewed, the physical characteristics of similar compounds often inform the handling, storage, and application conditions for Quinhydrone.

Chemical Properties Analysis

The chemical properties of Quinhydrone, including its redox potential and ability to form stable complexes with metals, are essential for its use in electrochemical applications and as an analytical reagent. The broad-spectrum pharmacological activities of quinazolines, including antibacterial, anti-inflammatory, and anticancer properties, suggest the potential for Quinhydrone to exhibit significant chemical reactivity and biological relevance (Sharma et al., 2020).

Scientific Research Applications

  • Agricultural Applications : Quinhydrone improves root activity and respiration rate in B.chinensis Var. communis, enhancing yield potential (Liang Rui-hong, 2003)(Liang, 2003). It also increases chlorophyll content in water spinach leaves, boosting biological yield (L. Rui, Wang Yu, Ye Chen, 2004)(Rui et al., 2004).

  • Analytical Chemistry : Quinhydrone electrodes are used for determining equilibrium constants of acid-base reactions and potentiometric titrations of amine drugs (M. H. Pournaghi-Azar, J. Ordoukhanian, 1994)(Pournaghi-Azar & Ordoukhanian, 1994), and for pH measurements in solutions like soil (Harold L. Dean, R. Walker, 1935)(Dean & Walker, 1935).

  • Photoconductivity Studies : The effects of charge transfer on the photoconductivity of quinhydrone and its complexes with organic donors have been explored (P. Trivedi, R. G. Patel, Ashok N. Patel, V. Patel, A. Oza, 2005)(Trivedi et al., 2005).

  • Biological Research : Quinhydrone has been used to study its effects on amoebae, inducing surface reactions and structural changes (S. Chatterjee, 1965)(Chatterjee, 1965).

  • Surface Chemistry : Its role in stabilizing free radicals through adsorption, pertinent to paramagnetic resonance studies, has been investigated (D. Bijl, H. Kainer, A. Rose‐Innes, 1954)(Bijl et al., 1954).

  • Semiconductor Industry : Quinhydrone/methanol treatment is utilized for measuring carrier lifetime in silicon substrates, aiding in semiconductor fabrication (H. Takato, I. Sakata, R. Shimokawa, 2002)(Takato et al., 2002).

Safety And Hazards

Quinhydrone is toxic if swallowed and very toxic to aquatic life . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinhydrone has been used in the study of the quinhydrone/methanol organic passivation technique for a silicon (Si) surface . The roles of p-benzoquinone (BQ) and hydroquinone (HQ), which make up quinhydrone, in controlling the uniformity and coverage of the passivation layer as well as the minority carrier lifetime (τeff) of Si were investigated . Another study found compelling evidence that a ubiquinone–ubiquinol charge-transfer quinhydrone complex can be formed under strong light illumination .

properties

IUPAC Name

benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJXVNRFAQSMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O
Source PubChem
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Molecular Formula

C12H10O4
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DSSTOX Substance ID

DTXSID9059337
Record name Quinhydrone
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Molecular Weight

218.20 g/mol
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Physical Description

Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS]
Record name Quinhydrone
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Vapor Pressure

0.00000001 [mmHg]
Record name Quinhydrone
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Product Name

Quinhydrone

CAS RN

106-34-3
Record name Quinhydrone
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Record name 2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1)
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Record name QUINHYDRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
H Matsuda, K Osaki, I Nitta - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
The peculiar properties of some aromatic molecular compounds and the question as to the forces responsible for their formation have been attracting the attention of a number of authors…
Number of citations: 105 www.journal.csj.jp
MJ Gonzalez Moa, M Mandado… - The Journal of Physical …, 2007 - ACS Publications
… and quinhydrone complex were used to calculate the stacking energy of quinhydrone (Table 1). … Finally, both Truhlar's density functionals give rise to stable quinhydrone with not so high …
Number of citations: 54 pubs.acs.org
AO Patil, WT Pennington, GR Desiraju… - … Crystals and Liquid …, 1986 - Taylor & Francis
Several aspects of the strusctural and solid state chemistry of quicnhydrones are described. Among the topics discussed are the preparation of isomeric quicnhydrones, involving a solid …
Number of citations: 27 www.tandfonline.com
T Sakurai - … Section B: Structural Crystallography and Crystal …, 1968 - scripts.iucr.org
The crystal structures of monoclinic quinhydrone C6H402. C6H4 (OH) 2 (space group is P21/c with … In quinhydrone, an infinite molecular chain is formed by the hydrogen bonds, while in …
Number of citations: 123 scripts.iucr.org
T Sakurai - Acta Crystallographica, 1965 - scripts.iucr.org
… , which was reported for monoclinic quinhydrone, does not exist in the … Introduction Quinhydrone is the well known aromatic … The space group is P21/c with two quinhydrone …
Number of citations: 141 scripts.iucr.org
V Barone, I Cacelli, O Crescenzi, M d'Ischia, A Ferretti… - RSC Advances, 2013 - pubs.rsc.org
Aim of this paper is to present a computational revisitation of the main structural and spectroscopic features of quinhydrone, a prototype of complexes built on noncovalent interactions, …
Number of citations: 29 pubs.rsc.org
J Regeimbal, S Gleiter, BL Trumpower… - Proceedings of the …, 2003 - National Acad Sciences
… contains the spectral signal of a quinhydrone, a charge–transfer … We also show kinetically that this quinhydrone-type charge–… action of DsbB where a quinhydrone-like complex plays a …
Number of citations: 95 www.pnas.org
OM Lammert, J Livingston, R Morgan… - Journal of the …, 1931 - ACS Publications
… the use of nitrogen in the preparation of the quinhydrone half cell, we are not aware of any … compare the reproducibility of the quinhydrone electrodes prepared with nitrogen with those …
Number of citations: 2 pubs.acs.org
JLR Morgan, OM Lammert… - Journal of the American …, 1931 - ACS Publications
… of quinhydrone, all of which came from the same company. The concentration of quinhydrone … theory of the electrode the concentration of quinhydrone exerts very little influence on the …
Number of citations: 4 pubs.acs.org
H Takato, I Sakata, R Shimokawa - Japanese journal of applied …, 2002 - iopscience.iop.org
… on quinhydrone concentration and passivation time. The 0.01 mol/dm 3 quinhydrone/methanol … The quinhydrone/methanol treatment can provide a reliable lifetime map of silicon wafers …
Number of citations: 80 iopscience.iop.org

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